1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one
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Overview
Description
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and thiazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminopyridine with a thiocarbonyl compound, followed by cyclization to form the thiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and thiazine rings, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Comparison with Similar Compounds
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Exhibits high anti-tumor activity and is used in cancer research.
1H-pyrazolo[3,4-b]pyridine: Utilized in the synthesis of various bioactive molecules. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]thiazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWIGPZBILFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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